Ethyl 4-cyanobenzoylformate

概要

説明

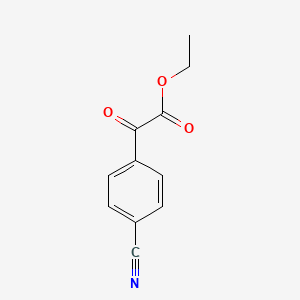

Ethyl 4-cyanobenzoylformate is an organic compound with the molecular formula ( \text{C}{11}\text{H}{9}\text{NO}_{3} ). It is a derivative of benzoylformate, characterized by the presence of a cyano group at the para position of the benzene ring and an ethyl ester group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 4-cyanobenzoylformate can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

化学反応の分析

Types of Reactions: Ethyl 4-cyanobenzoylformate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-cyanobenzoylformic acid under acidic or basic conditions.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Reduction: Sodium borohydride, catalytic hydrogenation.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Reduction: Ethyl 4-cyanomandelate.

Hydrolysis: 4-cyanobenzoylformic acid.

Substitution: Various substituted benzoylformates.

科学的研究の応用

Ethyl 4-cyanobenzoylformate is a chemical compound with the molecular formula . Research on this compound highlights its use in biocatalysis and organic synthesis .

Scientific Research Applications

-

Biocatalysis this compound serves as a substrate in whole-cell bioreduction processes using engineered strains of microorganisms such as Escherichia coli and Saccharomyces cerevisiae . Specifically, it is used in the production of ethyl R-4-cyanomandelate, an optically active compound .

- Enantioselective Reduction: E. coli co-expressing Candida tenuis xylose reductase (CtXR) and CbFDH can reduce this compound to ethyl R-4-cyanomandelate with high enantiomeric excess (e.e.) and yield . The enantiomeric excess can approach 100% under optimized conditions .

- Optimization of Bioreduction: Studies have optimized reaction conditions such as substrate and cell concentrations to improve the yield and enantiomeric purity of the product . The concentration of this compound affects the activity of E. coli reductase, with higher concentrations potentially inhibiting background reductases and increasing enantioselectivity .

- Organic Synthesis this compound is utilized as a starting material in organocatalyzed reactions .

- Enzyme Engineering: this compound is used to assay the activity of engineered aldo-keto reductases . For example, it has been used to compare the catalytic efficiencies of wild-type enzymes versus engineered enzymes in reduction reactions .

Data Table: Bioreduction of this compound using E. coli XR_FDH

| Condition | Conversion Rate (rS) | Enantiomeric Excess (e.e.) | Yield |

|---|---|---|---|

| 10 mM Substrate, varied cell concentration | Largely independent | Increased with substrate concentration | - |

| 100 mM Substrate | Doubled compared to 10mM | Increased with substrate concentration | Best |

| 500 mM Substrate | 1.6-fold increase from 100mM | Increased with substrate concentration | Decreased 3-fold |

Case Study: Whole-Cell Bioreduction of this compound using Recombinant E. coli

A recombinant strain of E. coli co-expressing CtXR and CbFDH was used to catalyze the reduction of this compound to ethyl R-4-cyanomandelate . The effects of various conditions, including cell permeabilization, addition of exogenous NAD+, and the addition of water-immiscible solvents, were examined. The study found that the maximum conversion rate for this compound by intact or permeabilized cells was similar, suggesting that the activity of CbFDH was partly rate-limiting overall . Optimized reaction conditions (100 mM substrate; 40 g CDW/L) yielded ethyl R-4-cyanomandelate with an e.e. of 97.2% in a yield of 82% . Increasing the substrate concentration to 500 mM enhanced the e.e. to approximately 100%, but the yield decreased threefold .

Limitations and Future Directions

作用機序

The mechanism of action of ethyl 4-cyanobenzoylformate in chemical reactions involves its functional groups. The ester group can undergo nucleophilic attack, leading to hydrolysis or substitution reactions. The cyano group can participate in nucleophilic addition or substitution, depending on the reaction conditions . In biological systems, enzymes such as esterases and reductases can catalyze the transformation of this compound into other compounds .

類似化合物との比較

Ethyl benzoylformate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

Ethyl 4-fluorobenzoylformate: Contains a fluorine atom instead of a cyano group, leading to different reactivity and applications.

Methyl benzoylformate: Similar structure but with a methyl ester group, affecting its physical properties and reactivity.

Uniqueness: Ethyl 4-cyanobenzoylformate is unique due to the presence of both the cyano and ester groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .

生物活性

Ethyl 4-cyanobenzoylformate (C11H9NO3) is a compound of interest in various fields of organic and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, focusing on enzymatic interactions, synthetic applications, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a cyanobenzoyl moiety which contributes to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

- Molecular Formula : C11H9NO3

- Molecular Weight : 203.19 g/mol

Enzymatic Activity

Research indicates that this compound interacts with various enzymes, particularly within the context of biocatalysis. Notably, it has been studied in relation to the enzyme xylose reductase from Candida tenuis, which plays a role in the reduction of carbonyl compounds.

Case Study: Xylose Reductase Interaction

A study focused on the enzymatic conversion of this compound showed that it can serve as a substrate for xylose reductase, albeit with limited conversion rates. The maximum conversion rate observed was approximately 2 mmol/gCDWh when using intact or permeabilized E. coli cells expressing the enzyme .

Table 1: Conversion Rates of this compound by Xylose Reductase

| Condition | Conversion Rate (mmol/gCDWh) |

|---|---|

| Intact Cells | 2.0 |

| Permeabilized Cells | 2.0 |

Synthetic Applications

This compound is utilized in various synthetic pathways, particularly in organocatalysis. Its ability to undergo cyanosilylation reactions has been documented, demonstrating good activity under specific conditions.

Organocatalyzed Reactions

In one study, the compound was subjected to cyanosilylation using cinchona-based thioureas as catalysts, achieving high conversions and moderate selectivities . The results indicated that the choice of solvent and catalyst significantly influenced the reaction's efficiency.

Table 2: Organocatalyzed Cyanosilylation Results

| Catalyst | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Thiourea VIIIa | -45 | ≥97 | 48 |

| Thiourea VIIIb | -45 | 86 | 63 |

Biological Implications

The biological implications of this compound extend beyond synthetic applications. Its interaction with enzymes suggests potential therapeutic avenues, particularly in metabolic pathways involving xylose metabolism. The compound's ability to inhibit or modulate enzyme activity could be explored for developing new drugs or treatments for metabolic disorders.

特性

IUPAC Name |

ethyl 2-(4-cyanophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBZXMQPYAYPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398942 | |

| Record name | Ethyl 4-cyanobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-31-8 | |

| Record name | Ethyl 4-cyanobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。